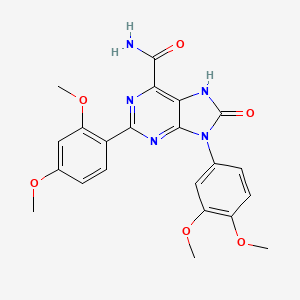

2-(2,4-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-6-carboxamide derivative features a bicyclic purine core substituted at positions 2 and 9 with 2,4-dimethoxyphenyl and 3,4-dimethoxyphenyl groups, respectively. Its synthesis likely follows pathways involving thiourea intermediates and alkylation reactions, as seen in analogous purine derivatives .

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O6/c1-30-12-6-7-13(15(10-12)32-3)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)11-5-8-14(31-2)16(9-11)33-4/h5-10H,1-4H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQYCJFRESHGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : A purine ring system with an oxo group at position 8.

- Substituents : Two methoxyphenyl groups at positions 2 and 9, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of purines exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds similar to the target compound have been shown to inhibit the MDM2-p53 interaction , which is crucial in cancer cell proliferation. MDM2 is a negative regulator of p53, a well-known tumor suppressor protein. Inhibiting this interaction can reactivate p53's tumor-suppressing functions .

Antioxidant Activity

The presence of methoxy groups in the phenyl substituents suggests potential antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro assays have demonstrated that related compounds can scavenge free radicals effectively .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been suggested that similar purine derivatives can inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and repair . This inhibition could lead to reduced proliferation of rapidly dividing cells, such as cancer cells.

The biological activity of the compound is likely mediated through several mechanisms:

- Receptor Modulation : By interacting with specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : Targeting enzymes that play essential roles in cellular metabolism and proliferation.

- Gene Expression Regulation : Influencing the expression of genes related to cell cycle regulation and apoptosis.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related purine derivatives, researchers found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Antioxidant Properties

A comparative study assessed the antioxidant capacity of several methoxy-substituted phenyl compounds. The results indicated that these compounds effectively reduced oxidative stress markers in cultured cells, suggesting a protective role against cellular damage .

Data Tables

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-6-Carboxamide Derivatives

Substituent Effects on Physicochemical Properties

- Methoxy Groups : The target compound’s four methoxy groups increase polarity and solubility compared to methyl or phenyl analogs . However, excessive methoxy substitution may lead to steric clashes in biological targets.

- Fluorine vs.

- Hydroxyl vs. Methoxy: The 4-hydroxyphenylamino analog (CAS 1022155-73-2) offers hydrogen-bonding versatility, which may enhance target engagement but increase susceptibility to oxidation .

Notes

- Contradictions/Limitations : and describe compounds with partial structural overlap but lack detailed data. The target compound’s exact synthesis route remains inferred from analogous reactions .

- Toxicity Predictions : Computational models (e.g., GUSAR) applied to triazole-carboxamides suggest methoxy groups correlate with low acute toxicity, but experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.